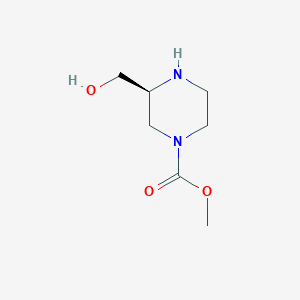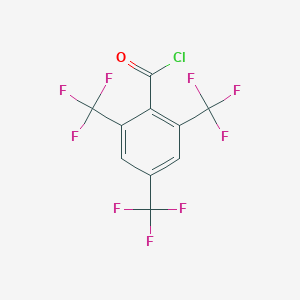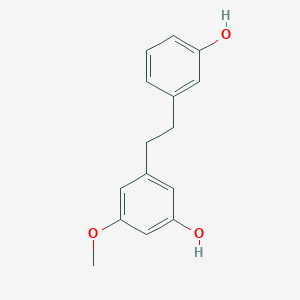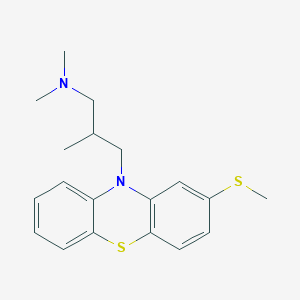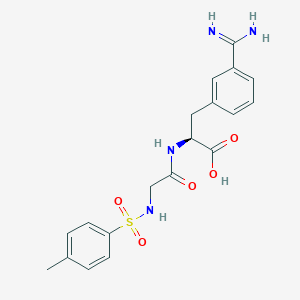
N(alpha)-Tosyl-glycyl-3-amidinophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-Tosyl-glycyl-3-amidinophenylalanine, also known as Tos-Gly-Arg-Phe or T-G-R-F, is a peptide that has been extensively studied for its biochemical and physiological effects. It is a synthetic peptide that was first synthesized in the 1970s and has since been used in various scientific research applications.
Wirkmechanismus
T-G-R-F inhibits the activity of thrombin by binding to its active site. The tosyl group on the N-terminus of the peptide interacts with the positively charged residues on the surface of thrombin, while the arginine residue in the peptide binds to the active site of the enzyme. This binding prevents thrombin from cleaving its substrates and thus inhibits blood coagulation.
Biochemische Und Physiologische Effekte
T-G-R-F has been shown to have significant biochemical and physiological effects. It inhibits blood coagulation and fibrinolysis, which makes it a potential therapeutic agent for the treatment of thrombosis and other clotting disorders. T-G-R-F has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
T-G-R-F has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and purified in large quantities. It is also relatively stable and has a long shelf life. However, T-G-R-F has some limitations as well. It is a small peptide, which means that it may not be as effective as larger molecules in inhibiting thrombin activity. Additionally, T-G-R-F may not be suitable for in vivo experiments due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on T-G-R-F. One potential direction is the development of T-G-R-F analogs with improved efficacy and selectivity. Another potential direction is the use of T-G-R-F as a tool for studying the structure and function of thrombin and other coagulation factors. Finally, T-G-R-F may have potential applications in the development of new therapies for thrombosis and other clotting disorders.
Synthesemethoden
The synthesis of T-G-R-F involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized on a resin support, with each amino acid added sequentially using a coupling reagent. The tosyl group is added to the N-terminus of the peptide to protect it from unwanted reactions during synthesis. The final product is then cleaved from the resin support and purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
T-G-R-F has been used in various scientific research applications, including studies on blood coagulation, fibrinolysis, and thrombosis. It has been shown to inhibit the activity of thrombin, a key enzyme in the blood coagulation cascade. T-G-R-F has also been used to study the interaction between thrombin and fibrinogen, which is crucial for the formation of blood clots.
Eigenschaften
CAS-Nummer |
133397-82-7 |
|---|---|
Produktname |
N(alpha)-Tosyl-glycyl-3-amidinophenylalanine |
Molekularformel |
C19H22N4O5S |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H22N4O5S/c1-12-5-7-15(8-6-12)29(27,28)22-11-17(24)23-16(19(25)26)10-13-3-2-4-14(9-13)18(20)21/h2-9,16,22H,10-11H2,1H3,(H3,20,21)(H,23,24)(H,25,26)/t16-/m0/s1 |
InChI-Schlüssel |
RSQLYPYEBNVFAQ-INIZCTEOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)O |
Andere CAS-Nummern |
133397-82-7 |
Synonyme |
N(alpha)-tosyl-glycyl-3-amidinophenylalanine N-TAPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



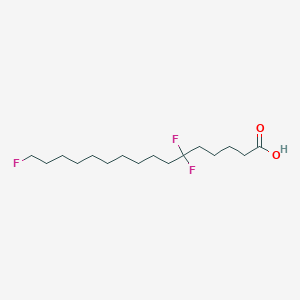
![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)
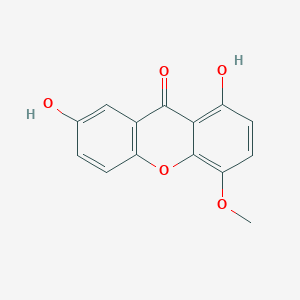
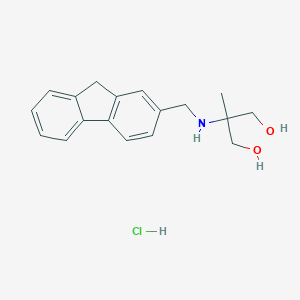
![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
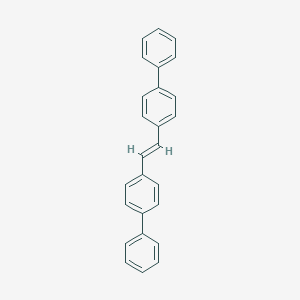
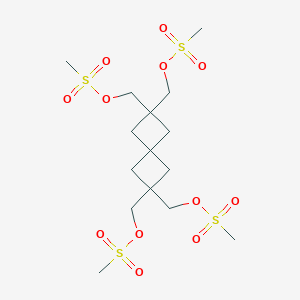
![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)
